molecular formula C32H50Cl4N4O2 B13737539 (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride CAS No. 105144-26-1

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride

Cat. No.: B13737539
CAS No.: 105144-26-1
M. Wt: 664.6 g/mol
InChI Key: UITHLLATTJXJQM-UHFFFAOYSA-N
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Description

The compound (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride is a complex organic molecule characterized by the presence of multiple functional groups, including chlorophenyl, dipropylazaniumyl, and oxoacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorobenzyl chloride with dipropylamine to form the dipropylazaniumyl intermediate. This intermediate is then reacted with ethylamine and oxoacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

The compound (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride undergoes various chemical reactions, including:

    Oxidation: The chlorophenyl groups can be oxidized to form corresponding chlorophenyl oxides.

    Reduction: The oxoacetyl group can be reduced to form hydroxyl derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

Major products formed from these reactions include chlorophenyl oxides, hydroxyl derivatives, and substituted chlorophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, leading to potential drug development opportunities.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

105144-26-1

Molecular Formula

C32H50Cl4N4O2

Molecular Weight

664.6 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride

InChI

InChI=1S/C32H48Cl2N4O2.2ClH/c1-5-19-37(20-6-2,25-27-13-9-11-15-29(27)33)23-17-35-31(39)32(40)36-18-24-38(21-7-3,22-8-4)26-28-14-10-12-16-30(28)34;;/h9-16H,5-8,17-26H2,1-4H3;2*1H

InChI Key

UITHLLATTJXJQM-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](CCC)(CCNC(=O)C(=O)NCC[N+](CCC)(CCC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-]

Origin of Product

United States

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